2-(2,4-difluorophenoxy)-N'-[(E)-{4-ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]phenyl}methylidene]acetohydrazide
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Overview
Description
2-(2,4-difluorophenoxy)-N’-[(E)-{4-ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]phenyl}methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(2,4-difluorophenoxy)-N’-[(E)-{4-ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]phenyl}methylidene]acetohydrazide involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of organic reactions. Common reaction conditions include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,4-difluorophenoxy)-N’-[(E)-{4-ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]phenyl}methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(2,4-difluorophenoxy)-N’-[(E)-{4-ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]phenyl}methylidene]acetohydrazide stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
- 4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C29H30F2N4O4 |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
2-(2,4-difluorophenoxy)-N-[(E)-[4-ethoxy-3-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)methyl]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C29H30F2N4O4/c1-2-38-26-8-6-19(13-32-33-28(36)18-39-27-9-7-23(30)12-24(27)31)10-22(26)17-34-14-20-11-21(16-34)25-4-3-5-29(37)35(25)15-20/h3-10,12-13,20-21H,2,11,14-18H2,1H3,(H,33,36)/b32-13+ |
InChI Key |
ZYGAMJIRHCMDGE-JJKQSNDFSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)F)F)CN3CC4CC(C3)C5=CC=CC(=O)N5C4 |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)F)F)CN3CC4CC(C3)C5=CC=CC(=O)N5C4 |
Origin of Product |
United States |
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